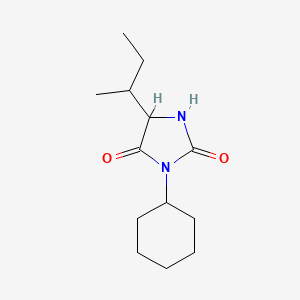

5-(Butan-2-yl)-3-cyclohexylimidazolidine-2,4-dione

Description

5-(Butan-2-yl)-3-cyclohexylimidazolidine-2,4-dione is a hydantoin derivative characterized by an imidazolidine-2,4-dione core substituted with a branched aliphatic chain (butan-2-yl) at position 5 and a cyclohexyl group at position 2. This structural configuration confers distinct physicochemical properties, including moderate lipophilicity and steric bulk, which influence its biological interactions and synthetic accessibility.

Properties

IUPAC Name |

5-butan-2-yl-3-cyclohexylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O2/c1-3-9(2)11-12(16)15(13(17)14-11)10-7-5-4-6-8-10/h9-11H,3-8H2,1-2H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTKOHXKZTJRLKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)N(C(=O)N1)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-(Butan-2-yl)-3-cyclohexylimidazolidine-2,4-dione can be achieved through several synthetic routes. One common method involves the reaction of cyclohexylamine with butan-2-one to form an intermediate, which is then cyclized with urea to yield the desired product. The reaction conditions typically involve heating the reactants in the presence of a suitable solvent, such as ethanol or methanol, and using a catalyst like hydrochloric acid to facilitate the cyclization process.

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

5-(Butan-2-yl)-3-cyclohexylimidazolidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazolidine-2,4-dione derivatives with oxidized functional groups.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted imidazolidine-2,4-dione derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

5-(Butan-2-yl)-3-cyclohexylimidazolidine-2,4-dione has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(Butan-2-yl)-3-cyclohexylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Comparisons

The compound’s core imidazolidine-2,4-dione moiety is shared with thiazolidinediones (e.g., 5-arylidene-thiazolidine-2,4-diones) and hydantoins (e.g., aplysinopsins). Key differences lie in substituent patterns:

Key Observations :

- Aliphatic vs. Aromatic Substitutions : The target compound’s aliphatic substituents (butan-2-yl, cyclohexyl) contrast with the arylidene groups common in thiazolidinediones. Aliphatic chains may enhance metabolic stability but reduce polar interactions critical for enzyme inhibition (e.g., LOX inhibition requires small hydrophobic groups at position 5) .

Enzyme Inhibition

- Lipoxygenase (LOX) Inhibition: Thiazolidinediones with small hydrophobic substituents (e.g., 1c, IC50: 3.52 µM) outperform those with longer aliphatic chains or methoxy groups .

- Aldose Reductase Inhibition : Thiazolidinediones with benzylidene groups (e.g., 5a–k in ) show activity dependent on aromatic electron-withdrawing groups. The absence of such groups in the target compound may limit this activity .

Cytokine Modulation

- Derivatives like TM17 (5-(5-bromo-2-methoxy-benzylidene)-3-(2-nitro-benzyl)-thiazolidine-2,4-dione) reduce IL-6, IL-17A, and IFN-γ expression . The cyclohexyl group in the target compound may similarly interact with immune cell receptors, though its aliphatic nature could alter binding kinetics.

Antioxidant Activity

- Phenolic thiazolidinediones (e.g., compound 3 in ) exhibit antioxidant activity proportional to hydroxyl group count .

Biological Activity

5-(Butan-2-yl)-3-cyclohexylimidazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of imidazolidine-2,4-diones, characterized by a unique structure that includes a cyclohexyl group and a butan-2-yl side chain. The molecular formula is with a molecular weight of 238.33 g/mol .

Biological Activities

Research indicates that this compound exhibits various biological activities:

1. Antimicrobial Properties

- The compound has shown potential antimicrobial effects against several bacterial strains. Studies suggest that it may inhibit the growth of pathogens through mechanisms such as disrupting cell wall synthesis or interfering with metabolic pathways.

2. Antifungal Activity

- Preliminary investigations indicate antifungal properties, making it a candidate for treating fungal infections. The specific mechanisms are still under investigation but may involve the inhibition of ergosterol biosynthesis.

3. Neuroprotective Effects

- There is ongoing research into its neuroprotective capabilities, particularly in models of neurodegenerative diseases. The compound may modulate pathways involved in oxidative stress and inflammation, which are critical in conditions like Alzheimer's disease.

4. Anticancer Potential

- Early studies suggest that this compound may have cytotoxic effects on cancer cell lines. Its mechanism might involve apoptosis induction and cell cycle arrest.

The biological effects of this compound are thought to arise from its interaction with specific molecular targets within cells:

- Enzyme Inhibition : It may inhibit enzymes involved in key metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : The compound could interact with various receptors, influencing signaling pathways critical for cell survival and proliferation.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

-

Cyclization Reaction :

- A common method involves the reaction between cyclohexylamine and butan-2-one, followed by cyclization with urea under specific conditions (e.g., heating in ethanol or methanol) to yield the desired product.

-

Automated Synthesis Techniques :

- For industrial applications, continuous flow reactors can be employed to enhance yield and purity through automated systems and advanced purification techniques like chromatography.

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with other similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-Methyl-3-cyclohexylimidazolidine-2,4-dione | Similar core with methyl substitution | Moderate antimicrobial activity |

| 5-Ethyl-3-cyclohexylimidazolidine-2,4-dione | Similar core with ethyl substitution | Lower cytotoxicity compared to the target compound |

The presence of the butan-2-yl group enhances lipophilicity and may contribute to its unique interactions with biological targets compared to other derivatives.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against common bacterial pathogens. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, supporting its potential as an antimicrobial agent.

Case Study 2: Neuroprotective Effects

In vitro experiments demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. The study indicated that treatment with 10 µM of the compound reduced cell death by approximately 30% compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.